molecular formula C9H8F3N3 B1394841 1-Methyl-7-(trifluoromethyl)-1H-indazol-3-amine CAS No. 1260678-12-3

1-Methyl-7-(trifluoromethyl)-1H-indazol-3-amine

Cat. No. B1394841
M. Wt: 215.17 g/mol
InChI Key: NGPOCFQDJORDIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds often involves the use of trifluoromethylation of carbon-centered radical intermediates . For instance, the synthesis of a new tricyclic, trifluoromethylated indenopyrazole was reported, which was obtained from 2-acetyl-1,3-indanedione and 4-trifluoromethylphenylhydrazine .


Molecular Structure Analysis

The molecular structure of similar compounds like 1-Methyl-7-(trifluoromethyl)-1H-indole-2,3-dione has been reported . The InChI code for this compound is 1S/C10H6F3NO2/c1-14-7-5(8(15)9(14)16)3-2-4-6(7)10(11,12)13/h2-4H,1H3 .


Chemical Reactions Analysis

The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials. This tutorial describes recent advances in trifluoromethylation of carbon-centered radical intermediates .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds like 1-Methyl-7-(trifluoromethyl)-1H-indole-2,3-dione have been reported . The molecular weight of this compound is 229.16 .

Scientific Research Applications

Structural Analysis and Supramolecular Interactions

The structures of NH-indazoles, including variants like 3-methyl and 3-trifluoromethyl indazoles, have been analyzed using X-ray crystallography and multinuclear magnetic resonance spectroscopy. These studies provide insights into hydrogen bonding and aromatic interactions in these compounds, which can be pivotal in understanding their chemical behavior and potential applications (Teichert et al., 2007).

Reactivity and Spectral Analysis

The reactivity of indazoles towards N-methylation and the interpretation of their 1H nuclear magnetic resonance (NMR) spectra have been a subject of research. This research helps in understanding the electronic structure and reactivity of indazoles, which is crucial for their potential applications in various scientific fields (Palmer et al., 1975).

Synthesis and Crystal Structure Analysis

Research has been conducted on the synthesis and crystal structure analysis of various indazole derivatives. This includes the synthesis of compounds like 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide and its structural analysis, providing valuable information for the development of new compounds with potential applications in medicinal chemistry and materials science (Lu et al., 2017).

Antitumor Activity

Indazole derivatives have been synthesized and tested for their antitumor activity. The study of the inhibitory capacity of these compounds against cancer cell lines contributes to the development of new therapeutic agents (Ji et al., 2018).

Synthesis of N-Heterocycles

Research on the palladium-catalyzed synthesis of N-heterocycles, including indazoles, has been carried out. These studies contribute to the development of efficient synthetic routes for N-heterocyclic compounds, which are important in pharmaceuticals and agrochemicals (Lee & Cho, 2012).

Green Chemistry Applications

The synthesis of indazoles using metal-free intramolecular electrophilic amination methods represents an important advancement in green chemistry, offering environmentally friendly and efficient synthesis pathways (Counceller et al., 2012).

Antimicrobial Activity

Some indazole derivatives exhibit significant antimicrobial activity, presenting potential applications in developing new antimicrobial agents (Yakaiah et al., 2008).

Safety And Hazards

The safety and hazards of similar compounds like 1-Methyl-7-(trifluoromethyl)-1H-indole-2,3-dione have been reported . It is labeled as an irritant .

properties

IUPAC Name

1-methyl-7-(trifluoromethyl)indazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3N3/c1-15-7-5(8(13)14-15)3-2-4-6(7)9(10,11)12/h2-4H,1H3,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGPOCFQDJORDIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=C2C(F)(F)F)C(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-7-(trifluoromethyl)-1H-indazol-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methyl-7-(trifluoromethyl)-1H-indazol-3-amine
Reactant of Route 2
1-Methyl-7-(trifluoromethyl)-1H-indazol-3-amine
Reactant of Route 3
1-Methyl-7-(trifluoromethyl)-1H-indazol-3-amine
Reactant of Route 4
1-Methyl-7-(trifluoromethyl)-1H-indazol-3-amine
Reactant of Route 5
Reactant of Route 5
1-Methyl-7-(trifluoromethyl)-1H-indazol-3-amine
Reactant of Route 6
1-Methyl-7-(trifluoromethyl)-1H-indazol-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.